molecular formula C12H20Cl2N2S B1373197 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride CAS No. 1311318-13-4

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride

Cat. No. B1373197
M. Wt: 295.3 g/mol
InChI Key: VLJXOVYRIGMYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2S and a molecular weight of 295.27 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride” include a molecular weight of 295.27 and a molecular formula of C12H20Cl2N2S . Other properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Design and Synthesis of Novel Compounds

Researchers have focused on designing and synthesizing novel derivatives of piperazine, exploring their pharmacological potentials. For instance, Kumar et al. (2017) synthesized a series of novel derivatives, investigating their antidepressant and antianxiety activities through behavioral tests on albino mice. These studies indicate the chemical versatility and potential therapeutic applications of piperazine derivatives in treating mood disorders (J. Kumar et al., 2017).

Enantioselective Synthesis for Drug Development

The enantioselective synthesis of drugs is crucial for developing therapeutics with high efficacy and minimal side effects. Cann et al. (2012) developed a stereoselective, economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the importance of chirality in drug development and the role of piperazine derivatives in the synthesis of receptor-specific drugs (Reginald O. Cann et al., 2012).

Antibacterial and Antifungal Studies

Piperazine derivatives have also been studied for their antimicrobial properties. Patel et al. (2007) prepared amide derivatives of quinolone and evaluated their antimicrobial activities against various bacterial strains and fungi, demonstrating the potential of piperazine derivatives in combating microbial infections (N. Patel et al., 2007). Similarly, Marvadi et al. (2019) synthesized novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines, showing significant antitubercular agents with lower cytotoxicity profiles (Sandeep Kumar Marvadi et al., 2019).

Safety And Hazards

The safety and hazard information for “1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride” was not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially when the specific hazards are not known .

properties

IUPAC Name

1-[(2-thiophen-2-ylcyclopropyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.2ClH/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJXOVYRIGMYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2CC2C3=CC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride
Reactant of Route 2
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride
Reactant of Route 4
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride
Reactant of Route 5
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride
Reactant of Route 6
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.